molecular formula C15H20N2O2 B13723978 N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide

N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide

Cat. No.: B13723978
M. Wt: 260.33 g/mol
InChI Key: UXWJJVRASIHSQS-KTKRTIGZSA-N
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Description

Preparation Methods

The synthesis of N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide involves several steps. One common synthetic route includes the reaction of 3-(dimethylamino)acryloyl chloride with N-ethylacetamide in the presence of a base. The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide involves its interaction with molecular targets such as the GABAA receptor. This interaction modulates the receptor’s activity, leading to various physiological effects . The compound’s effects are mediated through specific pathways that involve the modulation of neurotransmitter release and receptor activation.

Comparison with Similar Compounds

N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific applications in proteomics and its role as an intermediate in pharmaceutical production.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

N-[3-[(Z)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylacetamide

InChI

InChI=1S/C15H20N2O2/c1-5-17(12(2)18)14-8-6-7-13(11-14)15(19)9-10-16(3)4/h6-11H,5H2,1-4H3/b10-9-

InChI Key

UXWJJVRASIHSQS-KTKRTIGZSA-N

Isomeric SMILES

CCN(C1=CC=CC(=C1)C(=O)/C=C\N(C)C)C(=O)C

Canonical SMILES

CCN(C1=CC=CC(=C1)C(=O)C=CN(C)C)C(=O)C

Origin of Product

United States

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